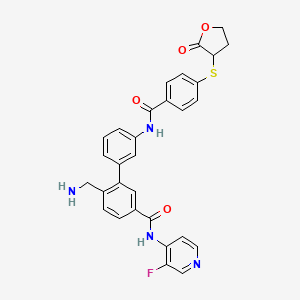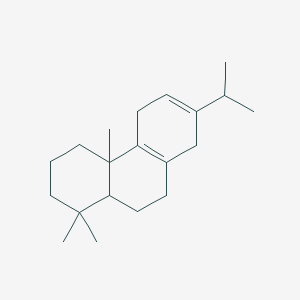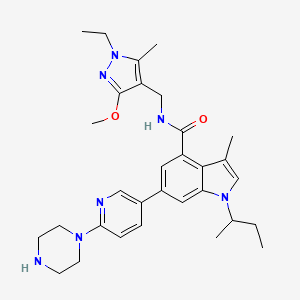![molecular formula C22H22N2O4 B10835197 [3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B10835197.png)
[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID28454500-Compound-35: is a synthetic organic compound designed as an inhibitor of the LIM domain kinases LIMK1 and LIMK2 . These kinases are known to phosphorylate the actin-binding protein cofilin, which has profound effects on the cytoskeleton . The compound exhibits selectivity for the LIMs over the testis-specific protein kinases (TESKs) .
Preparation Methods
The synthetic routes and reaction conditions for PMID28454500-Compound-35 involve the formation of 4-(aminomethyl)benzamides . The compound has shown good metabolic stability in plasma and liver microsomes (rat and human), and it does not inhibit CYP3A4 nor CYP2C9 . The preparation method includes the use of specific reagents and conditions to ensure high purity and stability .
Chemical Reactions Analysis
Scientific Research Applications
PMID28454500-Compound-35: has a wide range of scientific research applications. It is a potent entry inhibitor of Ebola and Marburg virus infections . The compound has shown good metabolic stability and is suitable for further optimization as inhibitors of filovirus entry . It is also being pursued as an anti-cancer agent with effects on the invasiveness and metastatic capacity of tumor cells .
Mechanism of Action
The mechanism of action of PMID28454500-Compound-35 involves the inhibition of LIM domain kinases LIMK1 and LIMK2 . These kinases phosphorylate the actin-binding protein cofilin, which has an inhibitory effect on cofilin’s interaction with F-actin and acts to depolymerize actin . This has profound effects on the cytoskeleton and is being pursued as a potential anti-cancer mechanism .
Comparison with Similar Compounds
PMID28454500-Compound-35: is unique in its selectivity for LIM domain kinases over testis-specific protein kinases . Similar compounds include other 4-(aminomethyl)benzamides, which are also inhibitors of filovirus entry . These compounds have shown good metabolic stability and do not inhibit CYP3A4 nor CYP2C9 .
Properties
Molecular Formula |
C22H22N2O4 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-12-11-17-14-24-21-9-8-19(13-20(17)21)28-22(26)10-5-16-3-6-18(27-2)7-4-16/h3-10,13-14,24H,11-12H2,1-2H3,(H,23,25)/b10-5+ |
InChI Key |
XTKZTJVFEUTPPV-BJMVGYQFSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-chloro-3-(trifluoromethyl)phenyl)(8-methyl-4-(1H-pyrazol-5-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl)methanone](/img/structure/B10835118.png)
![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)

![1-[4,5-Dichloro-2-(3-methoxypropyl)phenyl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835150.png)

![N-(1-cyanocyclopropyl)-3-(cyclopropylmethylsulfanyl)-2-[[1,1-difluoro-1-(4-methylsulfanylphenoxy)pent-3-yn-2-yl]amino]propanamide](/img/structure/B10835162.png)
![1-[(3S,4R)-4-(3,4-difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(2-methylpyrimidin-5-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835166.png)
![1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835170.png)
![(4-Bromophenyl) 5-methyl-3-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]hex-1-ene-1-sulfonate](/img/structure/B10835178.png)
![7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide](/img/structure/B10835186.png)
![tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10835191.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide](/img/structure/B10835194.png)
![(13E)-8-methyl-21-(6-piperazin-1-ylpyridin-3-yl)-18-propan-2-yl-3,7,18-triazatetracyclo[14.6.1.05,10.019,23]tricosa-1(23),5(10),8,13,16,19,21-heptaene-2,6-dione](/img/structure/B10835198.png)
